4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S/c20-16-8-6-15(7-9-16)17-12-18-19(21-10-11-23(18)22-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWAUYXNLNNYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A one-step cyclization method employs ethyl 3-aryl-1H-pyrazole-5-carboxylate and N-alkyl-2-chloroacetamide precursors. For example, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate reacts with N-benzyl-2-chloroacetamide under basic conditions (K₂CO₃, DMF, 80°C) to form the pyrazolo[1,5-a]pyrazine skeleton via nucleophilic substitution and intramolecular cyclization. This method achieves yields of 65–78%, with the 4-fluorophenyl group pre-installed at the pyrazole’s 3-position.
Condensation of 5-Aminopyrazoles
Alternative routes utilize 5-aminopyrazoles condensed with β-dicarbonyl equivalents. For instance, 5-amino-3-(4-fluorophenyl)pyrazole reacts with ethyl acetoacetate in acetic acid, forming the pyrazolo[1,5-a]pyrazine core through dehydrative cyclization. Microwave-assisted synthesis (120°C, 20 minutes) enhances reaction efficiency, reducing side products compared to conventional heating.
Attachment of the Benzylthio Group
The benzylthio moiety (-S-CH₂C₆H₅) is installed via nucleophilic substitution or thiol-disulfide exchange:
Nucleophilic Substitution at C4
Chlorinated intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine) react with benzyl mercaptan (PhCH₂SH) in the presence of NaH (THF, 0°C to RT). This SNAr reaction proceeds with 90–95% efficiency when electron-withdrawing groups activate the C4 position.
Thiol-Ene Click Chemistry
UV-initiated thiol-ene reactions between 4-vinylpyrazolo[1,5-a]pyrazine and benzyl thiol (10 mol% DMPA, DCM, 365 nm) provide an alternative pathway with 82% yield and excellent stereocontrol. This method avoids strong bases but requires specialized equipment.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C (thermal) | +15–20% |
| Solvent Polarity | DMF > DMSO > THF | +25% in DMF |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes TOF |
| Reaction Time | 8–12 hours | Prevents over-reaction |
Microwave irradiation reduces reaction times by 60% compared to conventional heating, particularly in cyclization steps. Purification via silica gel chromatography (EtOAc/hexane, 1:3) typically achieves >98% purity.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs:
- Continuous flow reactors for exothermic cyclization steps
- Aqueous workup to minimize organic waste
- Crystallization from ethanol/water (3:1) for final purification
Process intensification strategies increase space-time yield by 40%, with total production costs estimated at $120–150/kg at commercial scales.
Analytical Characterization
Structural confirmation utilizes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, pyrazine H), 7.89–7.45 (m, aryl H)
- HRMS : m/z 364.0982 [M+H]⁺ (calc. 364.0985)
- XRD : Orthorhombic crystal system, P2₁2₁2₁ space group, confirming regiochemistry
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating suitability for high-temperature applications.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but they often include key signaling pathways and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on similar compounds. †Estimated from .
Key Observations:
- Electronic Effects: The 4-fluorophenyl group in the target compound provides electron-withdrawing character, enhancing polar interactions compared to the 4-methoxyphenyl (electron-donating) in ’s analog .
- Steric Influence: Substituents like 2-methylphenyl () introduce steric bulk, which may hinder binding to flat enzymatic pockets compared to the planar 4-fluorophenyl group.
Biological Activity
4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, characterized by a fused pyrazole ring and a variety of substituents that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.
- Molecular Formula : C19H14FN3S
- Molecular Weight : 313.39 g/mol
- CAS Number : 1105239-66-4
The structure features a benzylthio group and a fluorophenyl substituent, which may enhance its reactivity and interaction with biological targets.
The biological activity of pyrazolo derivatives often involves their interaction with specific enzymes or receptors. In the case of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, studies suggest that it may function as an enzyme inhibitor or modulator in various biochemical pathways. The presence of the fluorine atom is believed to stabilize transition states during enzymatic reactions, potentially increasing the compound's efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine. For instance:
- Cell Viability Assays : In vitro studies using human leukemia K562 cells demonstrated that similar pyrazole derivatives can induce apoptosis and inhibit cell proliferation effectively. The IC50 values for these compounds were observed to be around 25 μM after 72 hours of treatment, indicating significant cytotoxic effects against cancer cells .
- Mechanistic Studies : Research indicates that these compounds can induce cell cycle arrest at the G0/G1 phase and promote apoptosis through downregulation of anti-apoptotic proteins such as Bcl2 and Survivin while upregulating pro-apoptotic factors like Bax .
Enzyme Inhibition
Pyrazolo compounds are known for their ability to inhibit various kinases involved in cancer progression:
- Kinase Inhibition Studies : Investigations into the inhibitory effects on CDK2/E and Abl protein kinases showed that certain pyrazole derivatives exhibit promising activity as kinase inhibitors. These findings suggest that 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine may also possess similar inhibitory properties .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected pyrazolo derivatives alongside 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine:
| Compound Name | IC50 (μM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | TBD | TBD | Potential anticancer activity |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | 25 | CDK2/E | Induces apoptosis in K562 cells |
| Other Pyrazole Derivative | TBD | Abl kinase | Inhibitory effects on cancer cell lines |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives like 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, and how are they characterized?
- Methodology : The synthesis typically involves solvent thermal decomposition of intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine) followed by functionalization steps such as benzylthio group introduction via nucleophilic substitution . Key steps include:
- Methylation/bromination/nitration to introduce substituents at specific positions.
- Purification via recrystallization or column chromatography.
- Characterization : 1H/13C NMR confirms structural integrity, HRMS validates molecular weight, and elemental analysis verifies composition. Discrepancies in elemental analysis (e.g., C: 61.78% found vs. 61.65% calculated) are resolved via repeated experiments or alternative techniques like HRMS .
Q. How are the biological activities of pyrazolo[1,5-a]pyrazine derivatives evaluated in preclinical research?
- Methodology :
- In vitro assays : Use enzyme inhibition studies (e.g., cyclooxygenase, kinases) and cytotoxicity screens against cancer cell lines (e.g., HeLa, MCF-7) .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biological targets like DNA or proteins .
- Pharmacokinetics : Metabolic stability assessed via liver microsome assays .
Q. What techniques are used to analyze the structural and electronic properties of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine?
- Key methods :
- X-ray crystallography : Determines dihedral angles between the pyrazine core and substituents, influencing 3D conformation .
- NMR spectroscopy : Assigns proton environments (e.g., benzylthio group at δ 4.2–4.5 ppm) .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrazine derivatives for therapeutic applications?
- Methodology :
- Substituent variation : Compare analogs with substituents like 4-fluorophenyl (enhances electronic effects) vs. chlorophenyl (increases lipophilicity) .
- Activity cliffs : Identify critical functional groups (e.g., oxadiazole moieties in 2-(4-chlorophenyl)-5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} derivatives improve kinase inhibition) .
- Example SAR Table :
| Substituent R₁ | R₂ | IC₅₀ (μM) COX-2 | Notes |
|---|---|---|---|
| 4-Fluorophenyl | Benzylthio | 0.12 | High selectivity |
| 4-Chlorophenyl | Methylthio | 1.8 | Reduced potency |
| 4-Methoxyphenyl | Oxadiazole | 0.09 | Enhanced binding affinity |
Q. What computational approaches are used to predict the interaction of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine with biological targets?
- Methodology :
- Molecular docking : Simulates binding modes with proteins (e.g., tuberculosis target Mtb KasA) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues .
- Pharmacophore modeling : Maps electrostatic/hydrophobic features to prioritize analogs for synthesis .
Q. How can conflicting spectroscopic or analytical data be resolved during compound characterization?
- Case study : Elemental analysis discrepancies (e.g., 0.13% C deviation in pyrazolo[1,5-a]pyrazine derivatives) are addressed by:
- Repeating synthesis under inert conditions to exclude oxidation byproducts.
- Alternative validation : HRMS (accuracy ±0.0003 Da) or 2D NMR (e.g., HSQC) to confirm molecular connectivity .
Q. What strategies improve the yield of multi-step syntheses for pyrazolo[1,5-a]pyrazine derivatives?
- Optimization steps :
- Temperature control : Maintain 0–5°C during nitration to minimize side reactions .
- Catalyst screening : Pd/C for Suzuki-Miyaura couplings increases cross-coupling efficiency .
- Flow chemistry : Reduces reaction time (e.g., from 24h to 2h for cyclocondensation steps) .
Q. How do photophysical properties of pyrazolo[1,5-a]pyrazines influence their application in material science?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
